molecular formula C16H17N5 B1230359 3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile CAS No. 149685-89-2

3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile

Cat. No. B1230359
CAS RN: 149685-89-2
M. Wt: 279.34 g/mol
InChI Key: IDOXKFDPDOIUMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthetic route would depend on the available starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would be quite complex, featuring multiple ring systems and functional groups. The presence of the quinoxaline and piperazine rings would likely impart significant rigidity to the molecule, while the 2-propenyl and cyano groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The nitrile group could undergo hydrolysis, reduction, or other transformations. The 2-propenyl group could potentially participate in various addition reactions. The piperazine ring could potentially undergo substitutions or other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

Quinoxaline derivatives, including compounds similar to 3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile, have been studied for their potential as hypoxic-cytotoxic agents. For instance, new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with various substituents have shown promising in vitro activities. These compounds include piperazine derivatives and aniline derivatives, with some showing significant potency and selectivity in biological studies (Ortega et al., 2000).

Synthesis and Properties

The synthesis and properties of 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)-quinoxalines have been explored. These compounds were tested for their in vitro activity against various microbial strains. However, the study found no significant activity in the tested compounds against selected microbial strains (Abdel-Jalil et al., 2000).

Molecular Docking Studies

Novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been synthesized and characterized. Molecular docking studies were conducted to understand their binding modes with target proteins for antibacterial and antifungal activities. These studies offer insights into the potential antimicrobial applications of these compounds (Desai et al., 2017).

Stability under Stress Conditions

Research has focused on studying the stability of quinazoline derivatives under stress conditions. This includes examining factors like high temperature, light, oxidants, and hydrolysis in different environments. The findings are essential for understanding the stability and degradation patterns of these substances in various conditions (Gendugov et al., 2021).

Analgesic Activities

Some quinoxaline derivatives, such as (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, have been explored for their analgesic and anti-inflammatory properties. Studies have found several of these compounds to be more potent than reference compounds, indicating their potential in analgesic applications (Manoury et al., 1979).

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, a polymer, etc.), it’s difficult to predict the exact mechanism of action of this compound .

properties

IUPAC Name

3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOXKFDPDOIUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933702
Record name 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149685-89-2
Record name 2-Quinoxalinecarbonitrile, 3-(4-(2-propenyl)-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149685892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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